molecular formula C20H26N6O B6467288 6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640964-73-2

6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6467288
CAS No.: 2640964-73-2
M. Wt: 366.5 g/mol
InChI Key: PUQVNGNPSMILGB-UHFFFAOYSA-N
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Description

6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a purine derivative functionalized with a piperazine ring substituted at the 4-position with a 2,3-dimethylphenyl group and a 2-methoxyethyl chain at the 9-position. Its structure combines a purine core—a heterocyclic aromatic system—with substituents that enhance lipophilicity and modulate receptor interactions. The 2-methoxyethyl group may improve solubility compared to bulkier alkyl or aryl substituents, while the 2,3-dimethylphenyl-piperazine moiety likely influences binding affinity to serotonin or dopamine receptors, as seen in structurally related compounds .

Properties

IUPAC Name

6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-(2-methoxyethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c1-15-5-4-6-17(16(15)2)24-7-9-25(10-8-24)19-18-20(22-13-21-19)26(14-23-18)11-12-27-3/h4-6,13-14H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQVNGNPSMILGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The compound shares structural similarities with several classes of 6-piperazin-1-yl-purines and related derivatives. Below is a comparative analysis based on substituents, synthesis yields, physicochemical properties, and pharmacological data from the literature.

Key Observations :

Substituent Impact on Yield : Bulky or electron-withdrawing groups (e.g., sulfonyl in 17 ) reduce yields compared to simpler acyl groups (e.g., 35 ) .

Thermal Stability : Higher melting points correlate with rigid substituents (e.g., 9a with bis-triazolyl groups) .

Table 2: Pharmacological and Physicochemical Properties
Compound Name / ID logP<sup>*</sup> Molecular Weight (g/mol) HPLC Purity (%) Receptor Binding (Ki, nM) Reference
Target Compound ~3.5 (predicted) 407.48 Not reported Not reported N/A
35 4.2 523.5 >99 CB1: 12.3; CB2: 4.7
17 2.8 547.3 99 CB1: 8.9; CB2: 3.1
48 3.1 522.2 >99 Adenosine A2A: 0.6
6-[4-(Pyrimidin-2-yl)piperazin-1-yl]-9H-purine 1.22 282.31 96 Not reported

Key Observations :

logP and Solubility : The target compound’s 2-methoxyethyl group may lower logP compared to chlorophenyl analogs (e.g., 35 ), enhancing aqueous solubility.

Receptor Specificity: Piperazine-linked sulfonyl groups (e.g., 17) show stronger cannabinoid receptor affinity than acyl derivatives (e.g., 48), suggesting substituent-dependent selectivity .

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